Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by:
- Position 2: A 3,4-dichlorobenzylidene group (electron-withdrawing substituents).
- Position 5: A 2-thienyl heteroaromatic ring.
- Position 6: An ethyl carboxylate ester.
- Position 7: A methyl group.
This scaffold is notable for its fused bicyclic system, which imparts rigidity and influences intermolecular interactions.
Properties
Molecular Formula |
C21H16Cl2N2O3S2 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O3S2/c1-3-28-20(27)17-11(2)24-21-25(18(17)15-5-4-8-29-15)19(26)16(30-21)10-12-6-7-13(22)14(23)9-12/h4-10,18H,3H2,1-2H3/b16-10+ |
InChI Key |
GDYLTXCABJRKHX-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)S2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thiazolopyrimidine Core: This can be achieved by the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the Dichlorobenzylidene Moiety: This step involves the condensation of the thiazolopyrimidine core with 3,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Thienyl Group: The thienyl group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzylidene moiety, replacing chlorine atoms with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Gene Expression: Affecting transcription factors and gene expression profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Structural Variations and Properties
Key Observations:
- Steric and Conformational Impact : Bulky substituents (e.g., 2-thienyl in the target, 4-bromophenyl in ) increase dihedral angles between the core and aryl groups, reducing π-π stacking efficiency.
- Hydrogen Bonding : Carboxylate () or acetoxy () groups promote stronger intermolecular interactions than halogenated analogs.
Crystallographic and Packing Behavior
- Dihedral Angles: The target’s 3,4-dichlorobenzylidene likely induces larger dihedral angles (~80–90°) between the thiazolopyrimidine core and substituent, similar to 2,4,6-trimethoxy derivatives (80.94° in ). This reduces coplanarity but enhances steric stabilization. In contrast, less bulky groups (e.g., 4-cyanobenzylidene in ) allow tighter packing with smaller dihedral angles.
- Intermolecular Interactions :
Functional Implications
- Solubility : The 2-thienyl group (target) enhances solubility in polar aprotic solvents vs. purely phenyl-substituted analogs (e.g., ).
- Bioactivity Potential: While evidence lacks direct bioactivity data, the 3,4-dichloro motif is associated with antimicrobial and kinase inhibitory properties in related scaffolds .
Biological Activity
Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, as well as its mechanism of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 473.4 g/mol. The structure features a thiazolopyrimidine core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18Cl2N2O3S |
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | Ethyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| InChI Key | LWSKXYXFEXYDEA-LDADJPATSA-N |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolopyrimidine displayed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In vitro studies have shown that this compound exhibits antifungal activity against common fungal pathogens such as Candida albicans. The mechanism involves disruption of fungal cell membrane integrity, leading to cell death .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In various cancer cell lines (e.g., breast cancer and leukemia), it was found to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and apoptosis .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial and cancer cell survival.
- Receptor Modulation : It could modulate receptor activity affecting cellular signaling pathways related to growth and apoptosis.
- DNA Interaction : The compound might interact with DNA or RNA synthesis processes, disrupting replication and transcription in target cells.
Case Studies
Several studies have documented the biological effects of the compound:
- Study on Antimicrobial Activity : A comparative study showed that derivatives of thiazolopyrimidine exhibited varying degrees of antimicrobial activity against a panel of pathogens. Ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl demonstrated superior efficacy compared to traditional antibiotics .
- Anticancer Research : In a study published in a peer-reviewed journal, the compound was tested on human cancer cell lines showing significant cytotoxic effects at micromolar concentrations. The study concluded that the compound could serve as a lead for developing new anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
